molecular formula C7H7BrFNO2S B577403 N-(3-Bromo-4-fluorophenyl)methanesulfonamide CAS No. 1256633-26-7

N-(3-Bromo-4-fluorophenyl)methanesulfonamide

Cat. No.: B577403
CAS No.: 1256633-26-7
M. Wt: 268.1
InChI Key: HCVCTXOLCJFCPE-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.11 g/mol . It is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position on a phenyl ring, which is further attached to a methanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of N-(3-Bromo-4-fluorophenyl)methanesulfonamide are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As research continues, these effects will be better understood and will provide valuable insights into the compound’s potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Bromo-4-fluorophenyl)methanesulfonamide can be synthesized through an amidation reaction. The process involves the reaction of 3-bromo-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can produce sulfone or sulfoxide derivatives.

Scientific Research Applications

N-(3-Bromo-4-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-4-chlorophenyl)methanesulfonamide
  • N-(3-Bromo-4-methylphenyl)methanesulfonamide
  • N-(3-Bromo-4-nitrophenyl)methanesulfonamide

Uniqueness

N-(3-Bromo-4-fluorophenyl)methanesulfonamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research applications.

Properties

IUPAC Name

N-(3-bromo-4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-13(11,12)10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVCTXOLCJFCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242446
Record name Methanesulfonamide, N-(3-bromo-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-26-7
Record name Methanesulfonamide, N-(3-bromo-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-(3-bromo-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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